molecular formula C23H20N2O3 B12800382 4-(4-Benzoyl-2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-6-yl)phenyl methyl ether CAS No. 73239-82-4

4-(4-Benzoyl-2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-6-yl)phenyl methyl ether

Katalognummer: B12800382
CAS-Nummer: 73239-82-4
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: RHXNRQRNNFGWSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Benzoyl-2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-6-yl)phenyl methyl ether is a complex organic compound that belongs to the class of oxadiazines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzoyl-2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-6-yl)phenyl methyl ether typically involves multiple steps. One common method includes the reaction of benzoyl chloride with 2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazine in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenyl methyl ether under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Benzoyl-2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-6-yl)phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Benzoyl-2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-6-yl)phenyl methyl ether has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(4-Benzoyl-2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-6-yl)phenyl methyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Benzoyl-2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-6-yl)phenyl methyl ether is unique due to its specific substitution pattern and the presence of both benzoyl and phenyl methyl ether groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

73239-82-4

Molekularformel

C23H20N2O3

Molekulargewicht

372.4 g/mol

IUPAC-Name

[6-(4-methoxyphenyl)-2-phenyl-5,6-dihydro-1,3,4-oxadiazin-4-yl]-phenylmethanone

InChI

InChI=1S/C23H20N2O3/c1-27-20-14-12-17(13-15-20)21-16-25(23(26)19-10-6-3-7-11-19)24-22(28-21)18-8-4-2-5-9-18/h2-15,21H,16H2,1H3

InChI-Schlüssel

RHXNRQRNNFGWSU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2CN(N=C(O2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.